

Application Notes and Protocols: Investigating PF-05089771 Activity Using Calcium Imaging Assays

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Compound of Interest

Compound Name: PF 05089771

Cat. No.: B609952

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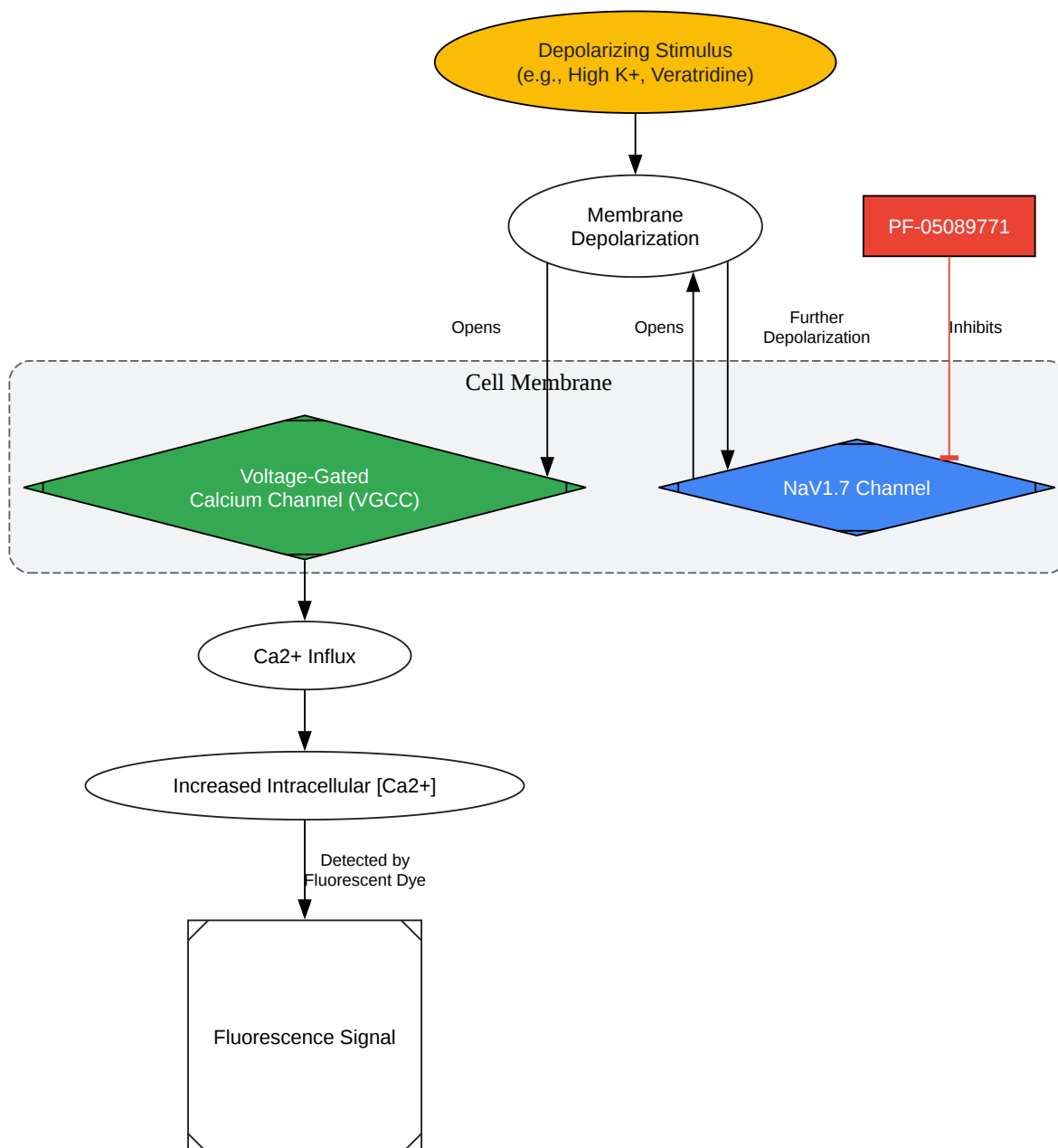
Introduction

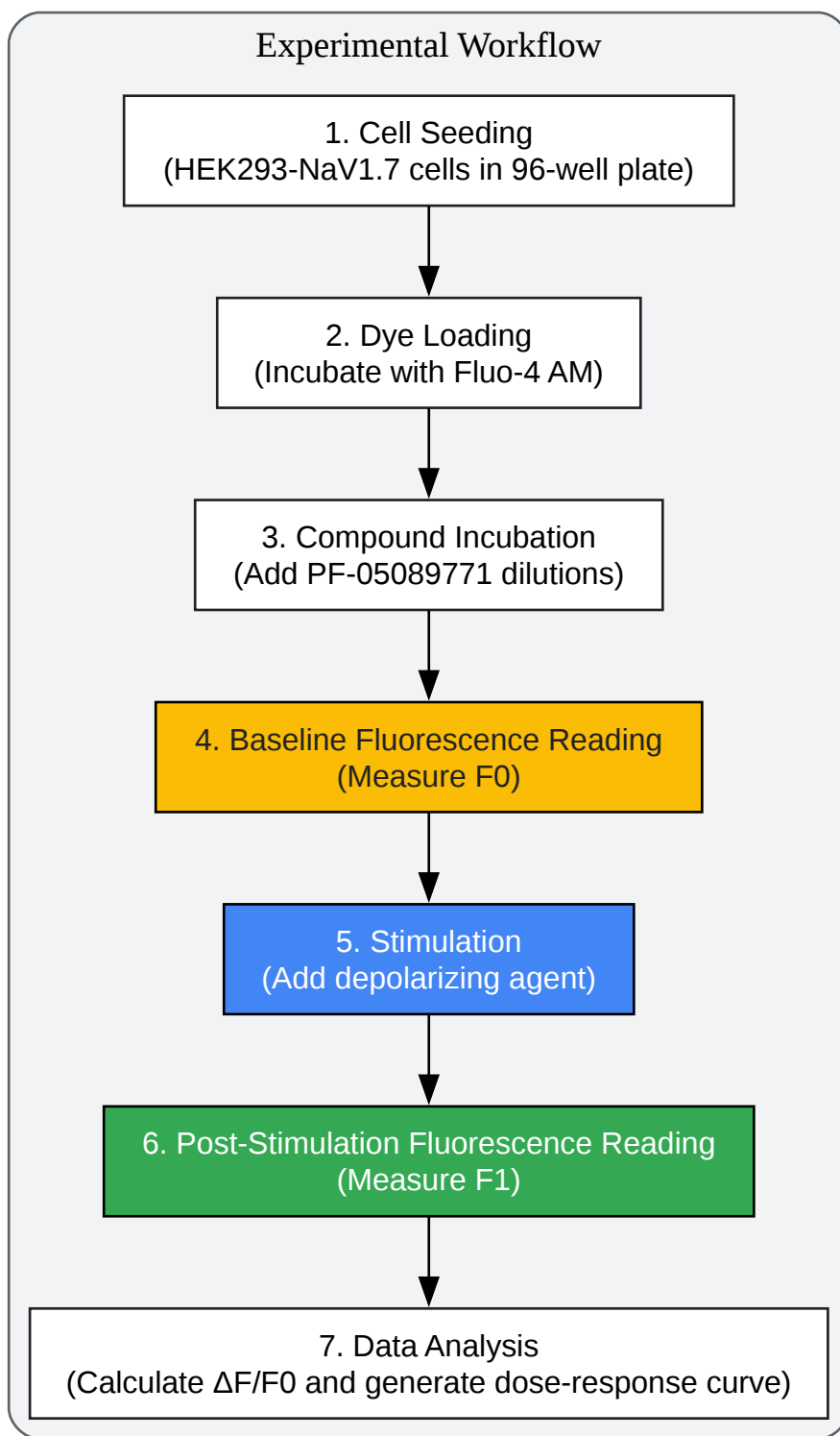
PF-05089771 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7.^{[1][2]} NaV1.7 plays a crucial role in the propagation of action potentials in nociceptive neurons, making it a key target for the development of novel analgesics.^{[2][3]} The compound exhibits state-dependent inhibition, preferentially binding to the inactivated state of the NaV1.7 channel, thereby stabilizing it in a non-conducting conformation.^{[1][4]} While electrophysiological techniques like patch-clamp are the gold standard for characterizing ion channel modulators, cell-based calcium imaging assays offer a higher-throughput and less technically demanding alternative for screening and characterizing compounds that indirectly affect intracellular calcium levels by modulating neuronal excitability.

This document provides detailed protocols and application notes for utilizing calcium imaging assays to assess the functional activity of PF-05089771. The proposed assay measures the ability of PF-05089771 to inhibit depolarization-induced calcium influx in cells expressing NaV1.7 channels.

Signaling Pathway

The following diagram illustrates the proposed mechanism by which PF-05089771 inhibits depolarization-induced calcium influx. In this pathway, an initial stimulus depolarizes the cell membrane, leading to the opening of NaV1.7 channels and subsequent activation of voltage-gated calcium channels (VGCCs), resulting in an increase in intracellular calcium. PF-05089771, by blocking NaV1.7, attenuates the initial depolarization, thereby reducing the opening of VGCCs and the subsequent calcium signal.





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